molecular formula C20H21F3N2O3 B2809258 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034258-53-0

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2809258
CAS No.: 2034258-53-0
M. Wt: 394.394
InChI Key: DSRUFEXXEOAHES-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a trifluoromethyl group attached to the nicotinamide ring, along with a hydroxy-phenyl-tetrahydropyran moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand or inhibitor in biochemical assays.

Medicine

In medicinal chemistry, N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide may be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Hydroxy-Phenyl-Tetrahydropyran Moiety: This step involves the reaction of a hydroxy-phenyl compound with tetrahydropyran under acidic or basic conditions to form the desired moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the nicotinamide ring or the trifluoromethyl group, potentially forming amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog without the trifluoromethyl and hydroxy-phenyl-tetrahydropyran moieties.

    Trifluoromethyl Nicotinamide: Lacks the hydroxy-phenyl-tetrahydropyran group but contains the trifluoromethyl group.

    Hydroxy-Phenyl Nicotinamide: Contains the hydroxy-phenyl group but lacks the trifluoromethyl group.

Uniqueness

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the combination of its trifluoromethyl group and hydroxy-phenyl-tetrahydropyran moiety. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c21-20(22,23)17-7-6-14(12-24-17)18(26)25-13-19(27,15-4-2-1-3-5-15)16-8-10-28-11-9-16/h1-7,12,16,27H,8-11,13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRUFEXXEOAHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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